molecular formula C11H21NO2 B1444292 (R)-2-amino-2-methyldec-9-enoic acid CAS No. 1195967-46-4

(R)-2-amino-2-methyldec-9-enoic acid

Cat. No. B1444292
M. Wt: 199.29 g/mol
InChI Key: JWZFECWHKQLRGK-LLVKDONJSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For amino acids, this would include an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The compound’s functional groups often play a key role in determining its reactivity .


Physical And Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, and acidity/basicity (pKa). These properties can often be predicted based on the compound’s structure and are crucial for understanding how the compound behaves under different conditions .

Scientific Research Applications

1. Potential in Imaging Brain Tumors

(R)-2-amino-2-methyldec-9-enoic acid has been investigated for its role in the synthesis of radioligands useful for PET imaging of brain tumors. Studies by Yu et al. (2010) demonstrated that enantiomers of this compound, when radiolabeled, can be used to image brain tumors with high tumor-to-normal brain ratios in rats, indicating its potential for diagnostic imaging in oncology.

2. Analogue of GABA

The compound has been synthesized as an analogue of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). Duke et al. (2004) explored its synthesis and resolution, contributing to the understanding of its structural and functional relationship to GABA.

3. Asymmetric Synthesis Applications

It has applications in asymmetric synthesis, as demonstrated by Bentley et al. (2011). Their work involved using this compound in the synthesis of (R)-(-)-angustureine, showcasing its utility in the creation of complex organic molecules.

4. Study of Isosteres of Asparagine

The compound has been used in the study of isosteres of asparagine, important for understanding amino acid substitutions in proteins. Laue et al. (1999) synthesized derivatives of this compound, contributing to biochemical studies on amino acids.

5. Antibacterial Activity Research

Research into antibacterial properties has also been conducted. Banday et al. (2010) synthesized derivatives and evaluated their antibacterial activity, suggesting potential applications in developing new antibacterial agents.

6. In Biosynthesis Studies

The compound's role in biosynthesis has been investigated, particularly in the study of amino acid biosynthesis in plants. Fowden and Mazelis (1971) explored its biosynthesis in Aesculus californica, contributing to our understanding of plant biochemistry.

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

(2R)-2-amino-2-methyldec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZFECWHKQLRGK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2-methyldec-9-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GH Bird, W Christian Crannell… - Current protocols in …, 2011 - Wiley Online Library
The peptide α‐helix represents one of nature's most featured protein shapes and is employed in a diversity of protein architectures, from the cytoskeletal infrastructure to the most …
V Guerlavais, TK Sawyer, L Carvajal… - Journal of Medicinal …, 2023 - ACS Publications
We report the discovery of sulanemadlin (ALRN-6924), the first cell-permeating, stabilized α-helical peptide to enter clinical trials. ALRN-6924 is a “stapled peptide” that mimics the N-…
Number of citations: 5 pubs.acs.org

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